4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
Description
4-[(5-Fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a fluorinated pyrimidine derivative featuring a cyclohexanamine core substituted with a dimethylamino group and a 5-fluoropyrimidin-2-yloxy moiety. The compound’s structure combines lipophilic (cyclohexyl, dimethylamino) and polar (pyrimidinyloxy) elements, making it a candidate for drug discovery targeting enzymes or receptors sensitive to fluorinated heterocycles.
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-16(2)10-3-5-11(6-4-10)17-12-14-7-9(13)8-15-12/h7-8,10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMNIYPFLZMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 5-fluoropyrimidines are known to interact with enzymes involved in the synthesis of pyrimidines, which are essential components of dna and rna.
Mode of Action
It can be inferred from related compounds that it may interfere with the production of pyrimidines, a key component of dna and rna. This interference could potentially inhibit the replication and transcription processes in cells, leading to a halt in their growth and multiplication.
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of pyrimidines. By inhibiting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing and require a constant supply of pyrimidines for DNA and RNA synthesis.
Pharmacokinetics
The physical form of similar compounds is often an oil, which could influence its absorption and distribution in the body
Result of Action
The result of the compound’s action would likely be the inhibition of cell growth and multiplication due to the disruption of DNA and RNA synthesis. This could potentially lead to the death of the affected cells.
Biological Activity
The compound 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibiotic resistance. This article reviews its biological activity based on diverse sources, including research studies, patents, and chemical databases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHF NO
- Molar Mass : 239.29 g/mol
Research indicates that this compound exhibits biological activity primarily through its interaction with specific cellular pathways. The 5-fluoropyrimidine moiety is known for its role in inhibiting DNA synthesis, which is crucial in cancer therapy. The compound's ability to interfere with nucleotide metabolism may contribute to its cytotoxic effects against cancer cells.
Anticancer Properties
Several studies have explored the anticancer properties of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The compound showed a dose-dependent increase in cytotoxicity, outperforming standard chemotherapeutic agents like cisplatin in some cases .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased sub-G1 cell populations during cell cycle analysis. Morphological changes consistent with apoptosis were confirmed using Hoechst staining techniques .
Antibiotic Resistance
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antibacterial activity against antibiotic-resistant pathogens. Research highlights its potential use in treating bacterial infections that are resistant to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that at concentrations of 10 µM and above, the compound reduced cell viability by over 50% in MDA-MB-231 cells after 48 hours of treatment. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antibiotic Activity
Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus strains resistant to methicillin. The results showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as a new therapeutic option for treating resistant bacterial infections.
Data Table
| Biological Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | <10 | Induces apoptosis |
| Anticancer | SUIT-2 | >20 | Cell cycle arrest |
| Anticancer | HT-29 | <15 | DNA synthesis inhibition |
| Antibiotic | Methicillin-resistant S. aureus | <5 | Bacterial growth inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Table 1: Structural and Functional Comparison
Substituent Effects and Electronic Properties
- Fluorine vs. Fluorine’s electron-withdrawing nature may improve metabolic stability and target binding compared to methoxy’s electron-donating effects.
- Linker Diversity: The target’s ether-linked pyrimidine contrasts with compounds like 4PP-17 (piperidinyl linker) and 4-(4-aminobutyl)-N,N-dimethylcyclohexan-1-amine (alkylamine linker) .
Physicochemical and Spectral Data
- 4PP-17 exhibited a molecular ion peak at m/z 330.4 [M + H]+ in ESI-MS and distinct NMR shifts (e.g., δ 1.28 ppm for t-butyl protons) . The target compound’s spectral profile would likely show pyrimidine-related aromatic signals (δ ~7–8 ppm) and cyclohexane multiplet resonances.
- 4-(2-Aminoethyl)-N,N-dimethylcyclohexan-1-amine (from ) was synthesized in 64.8% yield via nitrile reduction, suggesting that similar methods could apply to the target compound’s synthesis.
Research Findings and Implications
- Fluoropyrimidines are widely used in oncology, suggesting the target compound could be explored for kinase inhibition.
- Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism compared to methoxy or unsubstituted pyrimidines, as seen in fluorinated drug candidates like 5-fluorouracil.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
